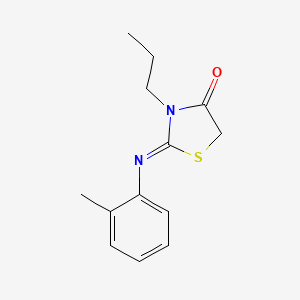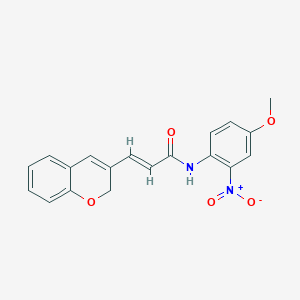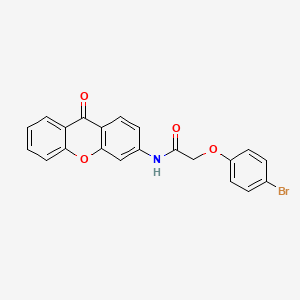
2-(4-bromophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-bromophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has been studied extensively in the scientific community due to its potential as a therapeutic agent for various diseases, including cancer.
Scientific Research Applications
Halide Effects in Drug Degradation
A study by Li et al. (2015) examined the impact of halides on the degradation of acetaminophen, highlighting the role of bromide ions in altering the degradation rate. This research suggests potential implications for the environmental fate of bromide-containing compounds, like the chemical , under UV/H2O2 treatment scenarios. The findings emphasize the complex interaction between halides and organic pollutants, indicating areas for further investigation in water treatment technologies (Li et al., 2015).
Antimicrobial Applications
Fuloria et al. (2014) explored the synthesis and antimicrobial effectiveness of compounds related to the structure of "2-(4-bromophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide." Their work on Schiff bases and thiazolidinone derivatives revealed significant antibacterial and antifungal activities. This research underlines the potential of such brominated compounds in developing new antimicrobial agents, providing a foundation for future studies aimed at combating microbial resistance (Fuloria et al., 2014).
Antioxidant and Radical Scavenging Activity
Li et al. (2012) identified new nitrogen-containing bromophenols from marine red algae, demonstrating potent scavenging activity against radicals. Although the study does not directly reference "2-(4-bromophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide," it provides insight into the antioxidant potential of bromophenol derivatives. These findings suggest that related compounds could be explored for their antioxidant capacities, with implications for food and pharmaceutical applications as natural antioxidants (Li et al., 2012).
Novel Fluorescence Probes Development
Research by Setsukinai et al. (2003) on developing novel fluorescence probes for detecting reactive oxygen species showcases the application of xanthen-3-yl derivatives in biological and chemical studies. Although focusing on different chemical structures, this study highlights the potential utility of "2-(4-bromophenoxy)-N-(9-oxo-9H-xanthen-3-yl)acetamide" in creating sensitive and selective probes for scientific research, particularly in studying oxidative stress and cellular processes (Setsukinai et al., 2003).
properties
IUPAC Name |
2-(4-bromophenoxy)-N-(9-oxoxanthen-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrNO4/c22-13-5-8-15(9-6-13)26-12-20(24)23-14-7-10-17-19(11-14)27-18-4-2-1-3-16(18)21(17)25/h1-11H,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGYZEFWMPJYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

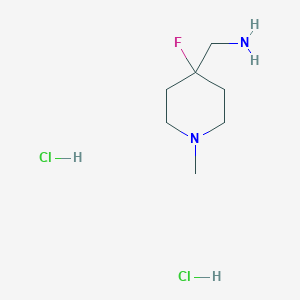

![(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone](/img/structure/B2657979.png)
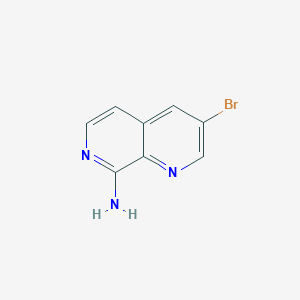
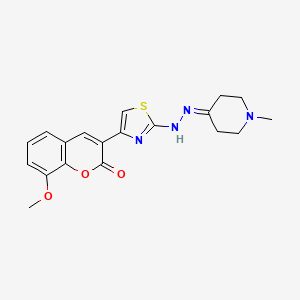
![N-{[4-fluoro-2-(4-fluorophenyl)phenyl]sulfamoyl}acetamide](/img/structure/B2657988.png)
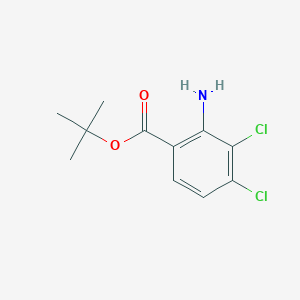

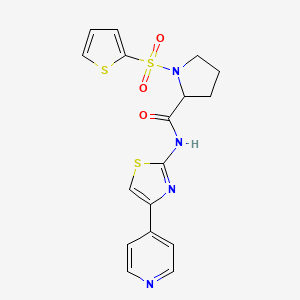
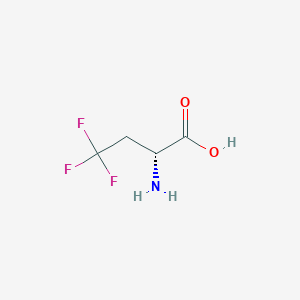
![2-{2-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-1-yl}-1,3-benzoxazole](/img/structure/B2657995.png)
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-(3,5-dimethyl-piperidin-1-yl)-acetamide](/img/structure/B2657996.png)
